molecular formula C10H19N B2460582 (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine CAS No. 2248212-70-4

(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine

Cat. No. B2460582
CAS RN: 2248212-70-4
M. Wt: 153.269
InChI Key: CLQSAXRZHGUXON-QVNBGCGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine, also known as Bicuculline, is a natural alkaloid that is commonly used in scientific research. Bicuculline is a potent antagonist of the GABAA receptor, which is a neurotransmitter that is responsible for inhibitory signaling in the central nervous system.

Mechanism of Action

(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine works by binding to the GABAA receptor and blocking the inhibitory signaling of the receptor. This leads to an increase in neuronal excitability and can cause seizures in animal models. (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine is also known to have an allosteric effect on the GABAA receptor, which means that it can modulate the activity of the receptor without directly binding to it.
Biochemical and Physiological Effects
(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine has been shown to have a wide range of biochemical and physiological effects. In animal models, (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine has been shown to cause seizures, increase neuronal excitability, and alter the activity of various neurotransmitters. (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine has also been shown to have anxiogenic effects, which means that it can increase anxiety in animal models.

Advantages and Limitations for Lab Experiments

(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine is a potent antagonist of the GABAA receptor, which makes it a valuable tool for studying the role of the receptor in various physiological and biochemical processes. However, (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine is also known to have off-target effects, which means that it can interact with other receptors and alter their activity. This can make it difficult to interpret the results of experiments that use (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine.

Future Directions

There are many future directions for research on (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine. One area of research is to study the allosteric effects of (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine on the GABAA receptor and to develop compounds that can selectively modulate the activity of the receptor. Another area of research is to study the effects of (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine on other neurotransmitter systems and to identify potential therapeutic applications for the compound. Finally, there is a need for more research on the off-target effects of (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine and how these effects can be minimized in experiments.

Synthesis Methods

(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine can be synthesized through a multistep process that involves the condensation of malonic acid with cyclohexanone to form 2-cyclohexen-1-one. The 2-cyclohexen-1-one is then converted to 2-bicyclo[2.2.1]hepten-7-one through a series of reactions that involve the use of sodium hydroxide, ethanol, and hydrochloric acid. The final step involves the reduction of 2-bicyclo[2.2.1]hepten-7-one with sodium borohydride to form (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine.

Scientific Research Applications

(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine is commonly used in scientific research to study the GABAA receptor and its role in the central nervous system. (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine is a potent antagonist of the GABAA receptor, which means that it blocks the inhibitory signaling of the receptor. This allows researchers to study the effects of the GABAA receptor on various physiological and biochemical processes.

properties

IUPAC Name

(2S)-2-(2-bicyclo[2.2.1]heptanyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-7(6-11)10-5-8-2-3-9(10)4-8/h7-10H,2-6,11H2,1H3/t7-,8?,9?,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQSAXRZHGUXON-QVNBGCGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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